2-(3,5-Dimethylphenoxy)-3-(pyrrolidin-1-yl)quinoxaline
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Overview
Description
2-(3,5-Dimethylphenoxy)-3-(pyrrolidin-1-yl)quinoxaline is a complex organic compound that belongs to the quinoxaline family Quinoxalines are heterocyclic compounds containing a benzene ring fused to a pyrazine ring This specific compound is characterized by the presence of a 3,5-dimethylphenoxy group and a pyrrolidin-1-yl group attached to the quinoxaline core
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(3,5-Dimethylphenoxy)-3-(pyrrolidin-1-yl)quinoxaline typically involves the following steps:
Formation of the Quinoxaline Core: The quinoxaline core can be synthesized by the condensation of an aromatic aldehyde with o-phenylenediamine in the presence of a suitable solvent such as 1,4-dioxane.
Introduction of the 3,5-Dimethylphenoxy Group: The 3,5-dimethylphenoxy group can be introduced through a nucleophilic substitution reaction using 3,5-dimethylphenol and an appropriate leaving group.
Attachment of the Pyrrolidin-1-yl Group: The pyrrolidin-1-yl group can be attached via a nucleophilic substitution reaction using pyrrolidine and a suitable electrophile.
Industrial Production Methods
Industrial production methods for this compound may involve optimizing the reaction conditions to achieve higher yields and purity. This can include the use of advanced catalysts, controlled reaction environments, and efficient purification techniques.
Chemical Reactions Analysis
Types of Reactions
2-(3,5-Dimethylphenoxy)-3-(pyrrolidin-1-yl)quinoxaline can undergo various chemical reactions, including:
Substitution: The compound can participate in nucleophilic substitution reactions, where functional groups can be replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Pyrrolidine in the presence of a suitable electrophile.
Major Products Formed
Oxidation: Formation of quinoxaline derivatives with oxidized functional groups.
Reduction: Formation of reduced quinoxaline derivatives.
Substitution: Formation of substituted quinoxaline derivatives with new functional groups.
Scientific Research Applications
2-(3,5-Dimethylphenoxy)-3-(pyrrolidin-1-yl)quinoxaline has several scientific research applications, including:
Mechanism of Action
The mechanism of action of 2-(3,5-Dimethylphenoxy)-3-(pyrrolidin-1-yl)quinoxaline involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. The exact molecular targets and pathways involved can vary depending on the specific application and context .
Comparison with Similar Compounds
Similar Compounds
2-Phenoxyquinoxaline: Lacks the 3,5-dimethyl and pyrrolidin-1-yl groups, resulting in different chemical properties and applications.
3-(Pyrrolidin-1-yl)quinoxaline:
2-(3,5-Dimethylphenoxy)quinoxaline: Lacks the pyrrolidin-1-yl group, affecting its overall chemical behavior and applications.
Uniqueness
2-(3,5-Dimethylphenoxy)-3-(pyrrolidin-1-yl)quinoxaline is unique due to the presence of both the 3,5-dimethylphenoxy and pyrrolidin-1-yl groups.
Properties
Molecular Formula |
C20H21N3O |
---|---|
Molecular Weight |
319.4 g/mol |
IUPAC Name |
2-(3,5-dimethylphenoxy)-3-pyrrolidin-1-ylquinoxaline |
InChI |
InChI=1S/C20H21N3O/c1-14-11-15(2)13-16(12-14)24-20-19(23-9-5-6-10-23)21-17-7-3-4-8-18(17)22-20/h3-4,7-8,11-13H,5-6,9-10H2,1-2H3 |
InChI Key |
DRSZFMHUQBTRBE-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=CC(=C1)OC2=NC3=CC=CC=C3N=C2N4CCCC4)C |
Origin of Product |
United States |
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